molecular formula C15H13N3O2S B4525389 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)acetamide

2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B4525389
M. Wt: 299.3 g/mol
InChI Key: XBODQDHPYIELSQ-UHFFFAOYSA-N
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Description

2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Oxo Group: The oxo group at the 3-position can be introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a pyridin-3-ylmethyl halide in the presence of a base like sodium hydride or potassium carbonate.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridin-3-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Sodium hydride, potassium carbonate, or other bases for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, bacterial infections, and inflammatory diseases.

    Material Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it can modulate signal transduction by interacting with key proteins, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide: Lacks the pyridin-3-ylmethyl group, resulting in different biological activity and chemical properties.

    N-(pyridin-3-ylmethyl)acetamide: Lacks the benzothiazole core, leading to distinct reactivity and applications.

Uniqueness

2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)acetamide is unique due to the combination of the benzothiazole core and the pyridin-3-ylmethyl group. This structural feature imparts specific electronic and steric properties, making the compound versatile in various chemical reactions and applications.

Properties

IUPAC Name

2-(3-oxo-1,2-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-14(17-9-11-4-3-7-16-8-11)10-18-15(20)12-5-1-2-6-13(12)21-18/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBODQDHPYIELSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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